molecular formula C17H22N2O4 B12887172 2,6-dimethoxy-N-(3-(pentan-3-yl)isoxazol-5-yl)benzamide CAS No. 82558-72-3

2,6-dimethoxy-N-(3-(pentan-3-yl)isoxazol-5-yl)benzamide

Cat. No.: B12887172
CAS No.: 82558-72-3
M. Wt: 318.4 g/mol
InChI Key: WKYYKZKJALIJTP-UHFFFAOYSA-N
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Description

2,6-dimethoxy-N-(3-(pentan-3-yl)isoxazol-5-yl)benzamide is a chemical compound belonging to the benzamide and isoxazole family. It is known for its application as an herbicide, particularly in vineyards and tree nut orchards for the preemergence control of broadleaf weeds .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-dimethoxy-N-(3-(pentan-3-yl)isoxazol-5-yl)benzamide involves several steps. The starting materials typically include 2,6-dimethoxybenzoic acid and 3-(pentan-3-yl)isoxazole. The reaction conditions often involve the use of reagents such as thionyl chloride for the formation of acid chlorides, followed by amide formation using amines .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production .

Chemical Reactions Analysis

Types of Reactions

2,6-dimethoxy-N-(3-(pentan-3-yl)isoxazol-5-yl)benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols .

Scientific Research Applications

2,6-dimethoxy-N-(3-(pentan-3-yl)isoxazol-5-yl)benzamide has several scientific research applications:

    Chemistry: Used as a model compound in studying reaction mechanisms and kinetics.

    Biology: Investigated for its effects on plant growth and development.

    Medicine: Explored for potential therapeutic applications due to its structural similarity to bioactive molecules.

    Industry: Used in the formulation of herbicides for agricultural applications

Mechanism of Action

The mechanism of action of 2,6-dimethoxy-N-(3-(pentan-3-yl)isoxazol-5-yl)benzamide involves inhibition of specific enzymes in plants, leading to the disruption of essential metabolic pathways. This results in the preemergence control of broadleaf weeds by preventing their growth and development .

Comparison with Similar Compounds

Properties

CAS No.

82558-72-3

Molecular Formula

C17H22N2O4

Molecular Weight

318.4 g/mol

IUPAC Name

2,6-dimethoxy-N-(3-pentan-3-yl-1,2-oxazol-5-yl)benzamide

InChI

InChI=1S/C17H22N2O4/c1-5-11(6-2)12-10-15(23-19-12)18-17(20)16-13(21-3)8-7-9-14(16)22-4/h7-11H,5-6H2,1-4H3,(H,18,20)

InChI Key

WKYYKZKJALIJTP-UHFFFAOYSA-N

Canonical SMILES

CCC(CC)C1=NOC(=C1)NC(=O)C2=C(C=CC=C2OC)OC

Origin of Product

United States

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